molecular formula C20H20FN3O2 B7713722 N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide

Cat. No. B7713722
M. Wt: 353.4 g/mol
InChI Key: YZNOFPDMGHSECM-UHFFFAOYSA-N
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Description

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.

Mechanism of Action

The mechanism of action of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes or proteins involved in disease pathways or cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and have been implicated in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit MMP activity, reduce cell proliferation, induce apoptosis, and inhibit inflammation. In vivo studies have shown its potential to reduce tumor growth and metastasis, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide is its high potency and selectivity for specific enzymes or proteins, which makes it a valuable tool for the study of disease pathways and cellular processes. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain experiments or applications.

Future Directions

There are several future directions for the study of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the exploration of its potential as a probe for the study of enzyme activity and protein interactions. Additionally, the development of new synthesis methods and modifications of the chemical structure may lead to the discovery of new compounds with improved potency and selectivity.

Synthesis Methods

The synthesis of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide involves the reaction of 4-fluorobenzoic acid with 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide in high yield and purity.

Scientific Research Applications

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-fluorobenzamide has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmaceuticals, it has been studied as a potential active ingredient in drug formulations. In biochemistry, it has been explored as a potential probe for the study of enzyme activity and protein interactions.

properties

IUPAC Name

N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-20(2,3)15-8-4-13(5-9-15)18-23-17(26-24-18)12-22-19(25)14-6-10-16(21)11-7-14/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNOFPDMGHSECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzamide

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